molecular formula C8H9ClN2O B2771309 1-(6-Chloropyridin-2-yl)azetidin-3-ol CAS No. 1856187-72-8

1-(6-Chloropyridin-2-yl)azetidin-3-ol

Cat. No.: B2771309
CAS No.: 1856187-72-8
M. Wt: 184.62
InChI Key: SJUKCKDMTMJTKJ-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-2-yl)azetidin-3-ol is a chemical compound with the molecular formula C₈H₉ClN₂O and a molecular weight of 184.62 g/mol . This compound is characterized by the presence of a chloropyridine ring attached to an azetidin-3-ol moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloropyridin-2-yl)azetidin-3-ol typically involves the reaction of 6-chloropyridine-2-carbaldehyde with azetidine-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridin-2-yl)azetidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6-Chloropyridin-2-yl)azetidin-3-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-2-yl)azetidin-3-ol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Chloropyridin-2-yl)azetidin-3-ol is unique due to its specific combination of a chloropyridine ring and an azetidin-3-ol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-(6-chloropyridin-2-yl)azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-7-2-1-3-8(10-7)11-4-6(12)5-11/h1-3,6,12H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUKCKDMTMJTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1856187-72-8
Record name 1-(6-chloropyridin-2-yl)azetidin-3-ol
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